N-(4-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structure that combines various functional groups, which may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately .
This compound can be classified as a pyridinone derivative, which is characterized by the presence of a pyridine ring with a ketone functional group. It also contains an acetanilide moiety due to the acetamide group attached to the nitrogen atom, along with aromatic and aliphatic components that enhance its chemical properties.
The synthesis of N-(4-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide involves several steps, typically starting from readily available precursors. A common method includes:
Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yield and purity.
The molecular structure of N-(4-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C23H21FN2O6/c24-17-4-1-15(2-5-17)13-30-22-10-26(18(12-27)8-19(22)28)11-23(29)25-9-16-3-6-20-21(7-16)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29)
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=C(C=C4)F
These representations highlight the compound's intricate connectivity and functional groups.
The compound's molecular weight is approximately , and it exhibits a high degree of structural complexity due to multiple rings and substituents.
N-(4-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is expected to participate in various chemical reactions typical for compounds containing aromatic rings and functional groups:
These reactions are essential for modifying the compound for further applications or enhancing its biological activity.
The compound is likely to be a solid at room temperature, given its complex structure. Its solubility profile would depend on the polarity introduced by various functional groups.
Key chemical properties include:
Relevant data on stability under different pH conditions would be necessary for practical applications.
N-(4-chlorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide has potential applications in: